2-Methyl-1-propyl-1H-indole-3-carbaldehyde
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Overview
Description
2-Methyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Methyl-1-propyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve multicomponent reactions, which are high-yielding and operationally friendly .
Chemical Reactions Analysis
2-Methyl-1-propyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Condensation: It reacts with nitromethane in a Henry reaction to give 3-nitrovinyl indole.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include methanesulfonic acid, malononitrile, and ethyl cyanoacetate . Major products formed from these reactions include pyrazolo[1,2-b]phthalazines and other biologically active structures .
Scientific Research Applications
2-Methyl-1-propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules through multicomponent reactions.
Medicine: It is used in the development of pharmaceutical compounds with diverse biological activities.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with molecular targets and pathways. Indole derivatives often act as receptor agonists or inhibitors, modulating biological processes such as inflammation and cell proliferation . The specific pathways and targets depend on the structure and functional groups of the compound .
Comparison with Similar Compounds
Properties
CAS No. |
592550-46-4 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
ZTTWOEQKRBPSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C=O)C |
Origin of Product |
United States |
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